molecular formula C8H11N3O B7868664 2-(Dimethylamino)pyridine-4-carboxamide

2-(Dimethylamino)pyridine-4-carboxamide

Cat. No.: B7868664
M. Wt: 165.19 g/mol
InChI Key: PJTIHXGTNNHBPV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is known for its significant role in various chemical reactions and its utility in scientific research. It is characterized by the presence of a dimethylamino group attached to the pyridine ring, which enhances its nucleophilicity and catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-4-carboxamide typically involves the reaction of 4-dimethylaminopyridine with carboxylic acid derivatives. One common method includes the use of dicyclohexyl carbodiimide (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyridine-4-carboxamide primarily involves its role as a nucleophilic catalyst. The dimethylamino group donates electron density to the pyridine ring, enhancing the nucleophilicity of the nitrogen atom. This allows the compound to effectively participate in nucleophilic substitution and acylation reactions. The molecular targets and pathways involved include the activation of carboxylic acids and alcohols, facilitating the formation of esters and amides .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the dimethylamino and carboxamide groups, which enhance its nucleophilicity and catalytic efficiency. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from other pyridine derivatives.

Properties

IUPAC Name

2-(dimethylamino)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(2)7-5-6(8(9)12)3-4-10-7/h3-5H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTIHXGTNNHBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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